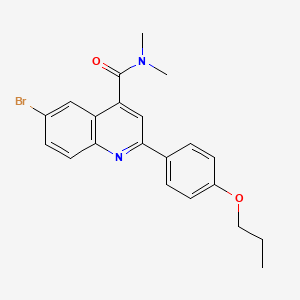
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxamide, commonly known as BQR, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BQR is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用机制
BQR exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation. BQR has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, BQR has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
BQR has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. BQR has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, BQR has been reported to exhibit neuroprotective effects by inhibiting the production of nitric oxide (NO), which is involved in the pathogenesis of various neurodegenerative disorders.
实验室实验的优点和局限性
BQR has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. BQR has been shown to exhibit potent biological activity at low concentrations, making it an ideal candidate for further studies. However, BQR has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. Furthermore, the mechanism of action of BQR is not fully understood, and further studies are needed to elucidate its biological effects.
未来方向
BQR has significant potential for further research and development. Future studies could focus on the optimization of BQR synthesis methods to improve yield and purity. Furthermore, the mechanism of action of BQR could be further elucidated through molecular modeling and structural analysis. Future studies could also focus on the development of BQR derivatives with improved biological activity and selectivity. Finally, the therapeutic potential of BQR could be further explored through preclinical and clinical studies.
Conclusion
In conclusion, BQR is a quinoline derivative that has gained significant attention in scientific research due to its potential therapeutic applications. BQR has been synthesized through various methods, and its mechanism of action has been studied extensively. BQR has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, and it has several advantages for lab experiments. However, further studies are needed to elucidate the full potential of BQR and its derivatives for therapeutic applications.
合成方法
BQR can be synthesized through various methods, including the reaction of 6-bromo-2-chloroquinoline with N,N-dimethylformamide dimethyl acetal and 4-propoxyaniline. The resulting product is purified through column chromatography to obtain BQR in high yield and purity. Other methods, such as the reaction of 6-bromo-2-chloroquinoline with 4-propoxyaniline followed by N,N-dimethylation, have also been reported.
科学研究应用
BQR has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. BQR has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, BQR has been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-4-11-26-16-8-5-14(6-9-16)20-13-18(21(25)24(2)3)17-12-15(22)7-10-19(17)23-20/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJFCWHPYHYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N,N-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

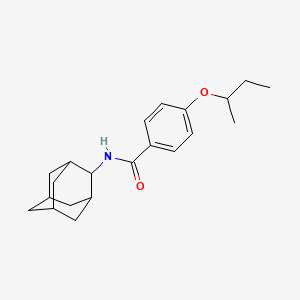
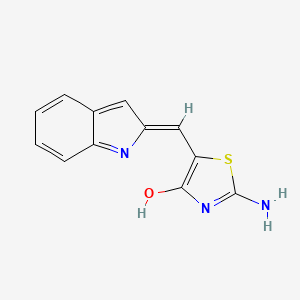
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)
![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)
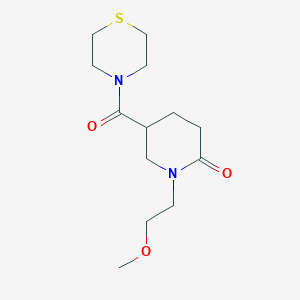
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)
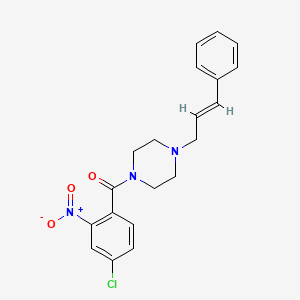
![3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)

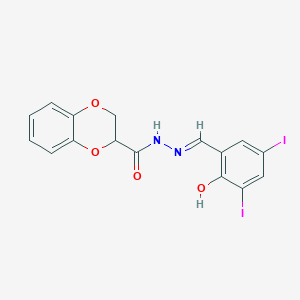
![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)